2-{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-5-yl}[1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
2-{1-[(2-chlorophenoxy)methyl]-1H-pyrazol-5-yl}[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C19H13ClN6O and its molecular weight is 376.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.0839368 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study on the synthesis of new pyrazoline and pyrazole derivatives, including those bearing [1,2,4]triazolo[1,5-c]quinazoline moieties, explored their antimicrobial properties. These compounds demonstrated significant activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, indicating their potential as antimicrobial agents (Hassan, 2013).
Chemical Transformations
Research on partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines has shown their utility as synthons for preparing polycondensed heterocycles. These compounds undergo reactions with chlorocarboxylic acid chlorides, leading to various derivatives with potential applications in chemical synthesis and pharmaceutical development (Chernyshev et al., 2014).
Anticancer Activity
The synthesis and evaluation of novel [1,2,4]Triazolo[1,5‐c]quinazoline derivatives as antibacterial agents highlight the potential of these compounds in medical applications. This study synthesized new derivatives and assessed their antibacterial efficacy against various strains, demonstrating their promise as therapeutic agents (Zeydi et al., 2017).
Pharmacological Investigation
A pharmacological investigation into novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones revealed a new class of H1-antihistaminic agents. These compounds, synthesized from 2-hydrazino-3-benzyl-3H-quinazolin-4-one, showed significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their utility in treating allergic reactions (Alagarsamy et al., 2007).
Properties
IUPAC Name |
2-[2-[(2-chlorophenoxy)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-c]quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN6O/c20-14-6-2-4-8-17(14)27-12-26-16(9-10-22-26)18-23-19-13-5-1-3-7-15(13)21-11-25(19)24-18/h1-11H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSZZNPLQWNXBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=NN4COC5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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